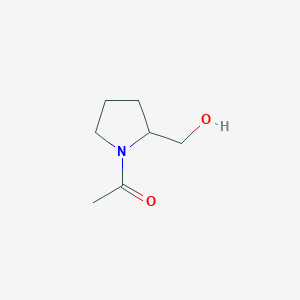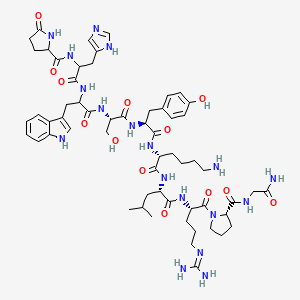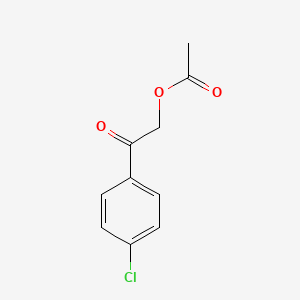
2-(4-Chlorophenyl)-2-oxoethyl acetate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Corrosion Inhibition
2-(4-Chlorophenyl)-2-oxoethyl acetate has been studied for its potential as a corrosion inhibitor. Zarrouk et al. (2014) conducted quantum chemical calculations on compounds including 1-[4-acetyl-2-(4-chlorophenyl)quinoxalin-1(4H)-yl]acetone (Q2), which is closely related to 2-(4-Chlorophenyl)-2-oxoethyl acetate. They found that these compounds are effective corrosion inhibitors for copper in nitric acid media, suggesting their utility in protecting metals from corrosion in industrial applications (Zarrouk et al., 2014).
Material Science and Molecular Analysis
In the field of material science, the compound has been utilized in molecular structure studies. Kumar et al. (2014) synthesized 2-(4-Chlorophenyl)-2-oxoethyl 3-nitrobenzoate and conducted FT-IR, HOMO and LUMO analysis, and X-ray diffraction studies to understand its molecular structure and properties. This research is significant for developing new materials with specific desired properties (Kumar et al., 2014).
Catalysis and Chemical Synthesis
The compound has also found applications in catalysis and chemical synthesis. Jung et al. (2000) demonstrated its use in catalytic reactions for converting ketones or enol acetates to chiral acetates. Such catalytic processes are crucial in the pharmaceutical and fine chemical industries for the production of high-purity chiral compounds (Jung et al., 2000).
Environmental Studies
In environmental studies, Heberer and Dünnbier (1999) discussed the presence of bis(chlorophenyl)acetic acid, a metabolite related to 2-(4-Chlorophenyl)-2-oxoethyl acetate, as a contaminant in aquatic systems. This research highlights the environmental impact and behavior of such compounds, which is critical for environmental monitoring and pollution control (Heberer & Dünnbier, 1999).
Propiedades
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c1-7(12)14-6-10(13)8-2-4-9(11)5-3-8/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUYTARZCNUSDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343081 | |
| Record name | 2-(4-Chlorophenyl)-2-oxoethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39561-82-5 | |
| Record name | 2-(4-Chlorophenyl)-2-oxoethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

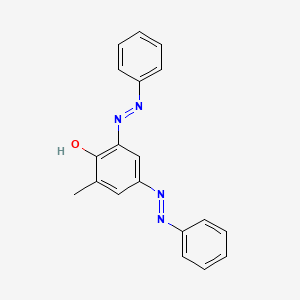
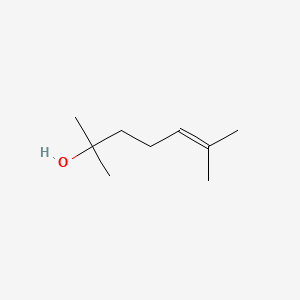
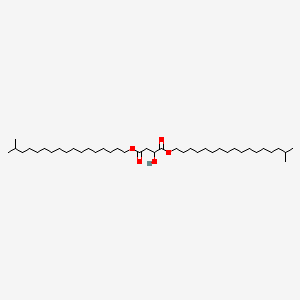
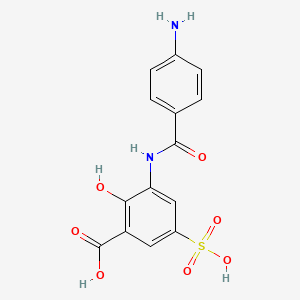

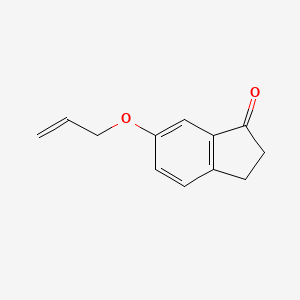
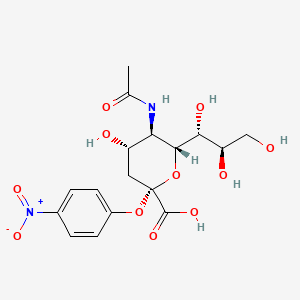
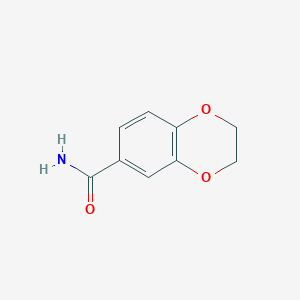

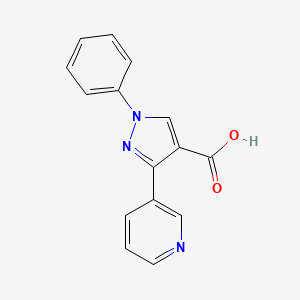
![3-Methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1593935.png)
